6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452496
InChI: InChI=1S/C8H5BrClNO4S/c9-4-1-5-8(15-3-7(12)11-5)6(2-4)16(10,13)14/h1-2H,3H2,(H,11,12)
SMILES: C1C(=O)NC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)Cl
Molecular Formula: C8H5BrClNO4S
Molecular Weight: 326.55 g/mol

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride

CAS No.:

Cat. No.: VC13452496

Molecular Formula: C8H5BrClNO4S

Molecular Weight: 326.55 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride -

Specification

Molecular Formula C8H5BrClNO4S
Molecular Weight 326.55 g/mol
IUPAC Name 6-bromo-3-oxo-4H-1,4-benzoxazine-8-sulfonyl chloride
Standard InChI InChI=1S/C8H5BrClNO4S/c9-4-1-5-8(15-3-7(12)11-5)6(2-4)16(10,13)14/h1-2H,3H2,(H,11,12)
Standard InChI Key AOASCYPMZUHBDT-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)Cl
Canonical SMILES C1C(=O)NC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)Cl

Introduction

Structural and Chemical Properties

Molecular Identity

The compound has the molecular formula C₈H₅BrClNO₄S and a molecular weight of 326.55 g/mol. Its IUPAC name, 6-bromo-3-oxo-4H-1,4-benzoxazine-8-sulfonyl chloride, reflects its benzoxazine backbone fused with a benzene ring, substituted at positions 6 (bromine) and 8 (sulfonyl chloride), and featuring a ketone group at position 3.

Key Structural Features:

  • Benzoxazine Core: A six-membered oxygen- and nitrogen-containing heterocycle fused to a benzene ring.

  • Electrophilic Sulfonyl Chloride Group: Enhances reactivity for nucleophilic substitution, particularly in forming sulfonamides.

  • Bromine Substituent: Introduces steric and electronic effects, influencing regioselectivity in downstream reactions.

The SMILES notation C1C(=O)NC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)Cl and InChIKey AOASCYPMZUHBDT-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental verification.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via chlorosulfonation of a brominated benzoxazine precursor. A representative method involves:

  • Precursor Preparation: 6-Bromo-3,4-dihydro-2H-benzo oxazine is oxidized to introduce the ketone group, yielding 6-bromo-3-oxo-3,4-dihydro-2H-benzo oxazine .

  • Sulfonation: Treatment with chlorosulfonic acid (ClSO₃H) at 0–10°C for 1.3 hours introduces the sulfonyl chloride group at position 8 .

Example Protocol :

  • React 6-bromo-3-oxo-3,4-dihydro-2H-benzo oxazine with excess ClSO₃H under controlled temperatures.

  • Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography.

  • Yield: ~66% (analogous reaction) .

Key Reactions

  • Nucleophilic Substitution: The sulfonyl chloride reacts with amines to form sulfonamides, critical in drug design .
    R-NH2+Ar-SO2ClR-NH-SO2-Ar+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HCl}

  • Cross-Coupling: Bromine at position 6 enables Suzuki-Miyaura or Buchwald-Hartwig couplings for structural diversification .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s dual functionality (Br and SO₂Cl) makes it valuable for constructing:

  • RORγ Agonists: Patent literature highlights dihydrobenzoxazine sulfonamides as potent agonists of retinoid-related orphan receptor gamma (RORγ), a target in cancer immunotherapy .

  • Antimicrobial Agents: Sulfonamide derivatives exhibit activity against bacterial and fungal pathogens .

Case Study: RORγ Agonist Development

In WO2016201225A1 , aryl dihydrobenzoxazine sulfonamides derived from this compound demonstrated:

  • IL-17 Upregulation: Enhanced interleukin-17 production in murine models, pivotal for antitumor immunity.

  • In Vivo Efficacy: Reduced tumor growth in melanoma xenografts at doses of 10–50 mg/kg .

Hazard StatementPrecautionary Measures
H302 (Harmful if swallowed)P264 (Wash hands after handling)
H315 (Causes skin irritation)P280 (Wear gloves/protective clothing)
H319 (Causes serious eye irritation)P305+P351+P338 (Eye rinse)
H335 (May cause respiratory irritation)P261 (Avoid breathing dust)

Future Directions and Challenges

Research Opportunities

  • Targeted Drug Delivery: Conjugation with nanoparticles for improved pharmacokinetics.

  • Green Chemistry: Developing solvent-free sulfonation methods to enhance sustainability .

Analytical Challenges

  • Stability Studies: Degradation kinetics under varying pH and temperature conditions.

  • Impurity Profiling: HPLC-MS methods to characterize byproducts during synthesis.

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